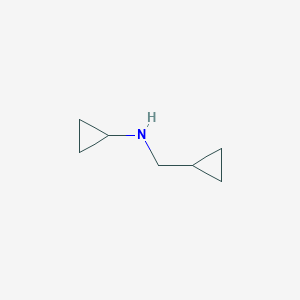

N-(cyclopropylmethyl)cyclopropanamine

Description

Molecular Architecture and Bonding Characteristics

Cyclopropane Ring System Geometry

N-(Cyclopropylmethyl)cyclopropanamine features two cyclopropane rings connected via a methylene-amine backbone. Each cyclopropane ring adopts a triangular planar geometry with internal C-C-C bond angles constrained to 60°, deviating significantly from the tetrahedral ideal of 109.5°. This distortion introduces substantial angle strain , a hallmark of cyclopropane systems.

Key structural parameters for the cyclopropane rings include:

- C-C bond length : 1.503 Å, shorter than typical C-C single bonds (1.54 Å) due to bent (banana) bonding arising from sp³ orbital rehybridization.

- C-H bond length : 1.0786 Å, slightly shorter than in alkanes (1.09–1.10 Å), reflecting increased s-character from orbital distortion.

- H-C-H bond angle : 114.97°, wider than the internal C-C-C angle due to outward bending of C-H bonds.

The combined effects of angle strain and torsional strain (eclipsed hydrogen atoms) contribute to the compound’s high ring strain energy (~27.6 kcal/mol per cyclopropane ring).

Table 1: Structural Comparison of Cyclopropane vs. Standard sp³ Hybridization

| Parameter | Cyclopropane | Ideal sp³ System |

|---|---|---|

| C-C-C bond angle | 60° | 109.5° |

| C-C bond length | 1.503 Å | 1.54 Å |

| H-C-H bond angle | 114.97° | 107°–110° |

Conformational Flexibility of the Methylcyclopropylamine Backbone

The methylene-amine linker (-CH₂-NH-) between the cyclopropane rings permits limited rotational flexibility:

- Amine group rotation : The N-H bond can adopt gauche or trans conformations relative to the cyclopropylmethyl group. However, steric hindrance from the bulky cyclopropane rings restricts full rotation, favoring a gauche conformation to minimize van der Waals repulsion.

- Methylene bridge : The -CH₂- group allows slight torsional adjustments, but the rigidity of the adjacent cyclopropane rings limits overall backbone mobility.

Spectroscopic studies of analogous cyclopropylamine derivatives reveal energy barriers of ~2–3 kcal/mol for amine rotation, indicating moderate conformational restraint.

Electronic Effects of Dual Cyclopropane Substituents

The two cyclopropane rings exert distinct electronic effects on the central amine:

- Inductive electron donation : Cyclopropane’s bent bonds exhibit partial σ-aromaticity, enabling weak electron donation via hyperconjugation. This stabilizes the amine’s lone pair, increasing its basicity compared to non-cyclopropyl analogues.

- Resonance effects : The cyclopropane rings’ strained orbitals partially delocalize electron density into the N-H bond, moderating its acidity.

Table 2: Electronic Effects in Cyclopropylamine Derivatives

| Compound | pKa (Experimental) | Basicity Trend |

|---|---|---|

| This compound | ~10.2* | Higher than linear amines |

| Cyclopropylamine | 10.7 | Reference |

| n-Propylamine | 10.6 | Slightly lower |

*Estimated based on analogous structures.

Quantum mechanical calculations further indicate that the cyclopropane rings induce a polarization effect , redistributing electron density toward the nitrogen atom. This electronic modulation enhances the compound’s potential for participation in hydrogen bonding and nucleophilic reactions.

Properties

IUPAC Name |

N-(cyclopropylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6(1)5-8-7-3-4-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPQMTYUTVPOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655643 | |

| Record name | N-(Cyclopropylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215522-80-8 | |

| Record name | N-(Cyclopropylmethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution Route

The most common laboratory and industrial method for synthesizing this compound involves a nucleophilic substitution reaction between cyclopropanamine and cyclopropylmethyl halides (chloride or bromide):

- Reaction Setup: Cyclopropanamine acts as a nucleophile attacking the electrophilic carbon in cyclopropylmethyl chloride or bromide.

- Reaction Conditions: The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 50 to 80°C.

- Base Usage: A mild base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used to facilitate the substitution.

- Duration: The reaction proceeds for 6 to 12 hours under stirring.

- Post-Reaction Treatment: The crude product is acidified with hydrochloric acid to form the hydrochloride salt, improving solubility and stability.

- Purification: Recrystallization from ethanol or methanol yields the purified hydrochloride salt with typical yields of 70–88% and purity above 95% as confirmed by HPLC or GC-MS.

Table 1: Summary of Nucleophilic Substitution Method

| Parameter | Details |

|---|---|

| Reactants | Cyclopropanamine + Cyclopropylmethyl chloride/bromide |

| Solvent | DMF (polar aprotic) |

| Temperature | 50–80°C |

| Base | NaOH or K₂CO₃ |

| Reaction Time | 6–12 hours |

| Product Form | Hydrochloride salt |

| Yield | 70–88% |

| Purity | >95% (HPLC/GC-MS) |

Reduction of Cyclopropylmethyl Nitrile to Cyclopropylmethylamine

An alternative and industrially favorable method involves the reduction of cyclopropylmethyl nitrile to cyclopropylmethylamine, which can then be reacted further to obtain this compound:

- Starting Material: Cyclopropylcarbonitrile.

- Catalyst and Reducing Agent: Nickel dichloride combined with sodium borohydride under nitrogen atmosphere.

- Solvent: Tetrahydrofuran (THF).

- Reaction Conditions: Temperature controlled between 20–45°C, reaction time 10–18 hours.

- Work-Up: After reaction, water is added, and the mixture is extracted with dichloromethane. The organic phase is dried and filtered.

- Purification: The product is distilled under normal pressure, collecting fractions at 83–85°C. Unqualified fractions are redistilled to improve purity.

- Advantages: This method uses cheap raw materials, mild and safe conditions, simple operations, and is suitable for scale-up in industrial production.

Table 2: Reduction Method for Cyclopropylmethylamine Preparation

| Parameter | Details |

|---|---|

| Starting Material | Cyclopropylcarbonitrile |

| Catalyst | Nickel dichloride |

| Reducing Agent | Sodium borohydride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20–45°C |

| Reaction Time | 10–18 hours |

| Atmosphere | Nitrogen (inert) |

| Purification | Normal pressure distillation (83–85°C) |

| Advantages | Mild, safe, cost-effective, industrially scalable |

Reaction Analysis and Optimization

Reaction Mechanism Insights

- Nucleophilic Substitution: The lone pair on the amine nitrogen attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide ion.

- Reduction: Sodium borohydride reduces the nitrile group (-CN) to a primary amine (-CH2NH2) in the presence of nickel catalyst, which activates the reducing agent and stabilizes intermediates.

Optimization Parameters

- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants.

- Temperature Control: Moderate heating (50–80°C) balances reaction rate and minimizes side reactions.

- Base Selection: Mild bases prevent unwanted side reactions and facilitate substitution.

- Inert Atmosphere: Nitrogen atmosphere during reduction prevents oxidation and degradation.

- Purification: Recrystallization and distillation ensure high purity and removal of by-products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification Method | Industrial Suitability |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Cyclopropanamine + Cyclopropylmethyl chloride | DMF, NaOH/K₂CO₃, 50–80°C, 6–12 h | 70–88 | Recrystallization (EtOH/MeOH) | Yes |

| Reduction of Cyclopropyl Nitrile | Cyclopropylcarbonitrile | NiCl₂, NaBH₄, THF, 20–45°C, 10–18 h | Not specified (high purity) | Normal pressure distillation | Yes |

Research Findings and Practical Notes

- The nucleophilic substitution method is well-documented for laboratory-scale synthesis with good yields and purity.

- The reduction method using sodium borohydride and nickel dichloride is safer and more cost-effective than older methods involving sodium/ethanol or lithium aluminum hydride, which require stringent anhydrous conditions and pose operational hazards.

- The hydrochloride salt form of this compound improves water solubility, facilitating downstream applications.

- Characterization of the product typically involves ¹H NMR, FT-IR, and mass spectrometry to confirm structure and purity.

- Industrial processes optimize reaction parameters to minimize by-products and maximize throughput, employing large reactors and controlled atmospheres.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropylmethyl ketones or aldehydes.

Reduction: It can be reduced to form cyclopropylmethylamines with different degrees of saturation.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropylmethyl ketones, while reduction can produce various cyclopropylmethylamines .

Scientific Research Applications

N-(cyclopropylmethyl)cyclopropanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Cyclopropanamine Derivatives

The table below highlights key structural analogs, emphasizing substituent differences and their implications:

Physicochemical Properties

- Boiling Points : Cyclopropanamine derivatives generally exhibit lower boiling points than aromatic analogs due to reduced π-π stacking. For example, N-Ethylcyclopropanamine (85.15 g/mol) is more volatile than N-(3-Chlorobenzyl)cyclopropanamine (181.66 g/mol) .

- Solubility: Pyridine- or quinoline-containing derivatives (e.g., C₉H₁₂N₂, C₁₃H₁₅N₂) show improved solubility in polar solvents compared to non-aromatic analogs .

Reactivity and Functionalization

- Electrophilic Substitution : Aromatic derivatives (e.g., N-(3-Chlorobenzyl)cyclopropanamine) undergo halogenation or nitration at the benzene ring .

- Nucleophilic Reactivity : The secondary amine in this compound participates in alkylation and acylation reactions, forming sulfonamides (e.g., 6i in ) .

Biological Activity

N-(Cyclopropylmethyl)cyclopropanamine is a compound that has garnered attention in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, and applications in drug discovery, with a focus on its role as an inhibitor of specific enzymes and its synthesis of therapeutic agents.

This compound is characterized by its unique cyclopropyl groups, which enhance its reactivity and biological interactions. The compound acts primarily as a ligand, interacting with various molecular targets, including receptors and enzymes. Its mechanism involves modulating the activity of these targets, thereby influencing biological pathways relevant to therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : this compound has been identified as a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD can lead to altered levels of NAEs, which are implicated in various physiological processes including pain, inflammation, and emotional behavior regulation .

- Ligand Binding : The compound binds to specific receptors or enzymes, modulating their activity through conformational changes that affect downstream signaling pathways.

Therapeutic Applications

This compound has been explored for its potential in drug development, particularly in the synthesis of opioid antagonists such as naloxone and naltrexone. The modification of morphinan alkaloids by substituting the N-methyl group with an N-cyclopropylmethyl group has been shown to yield these important therapeutic agents.

Case Studies

- Inhibition Studies : A study investigating the structure-activity relationship (SAR) of pyrimidine-4-carboxamides identified N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide as a potent inhibitor of NAPE-PLD. This compound demonstrated significant effects on emotional behavior in animal models .

- Pharmacological Research : Research has indicated that aberrant levels of NAEs are associated with metabolic disorders. Inhibitors like this compound are crucial for studying these associations and developing pharmacological interventions for conditions such as non-alcoholic steatohepatitis (NASH) .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Methylcyclopropanamine | Simple methyl substitution | Moderate enzyme inhibition |

| Cyclopropylmethylamine | Basic cyclopropyl structure | Limited therapeutic use |

| This compound | Dual cyclopropyl groups; potent enzyme inhibitor | Significant therapeutic potential |

The unique structure of this compound allows for enhanced reactivity compared to its analogs, making it a valuable candidate in medicinal chemistry.

Q & A

Q. Key Optimization Factors :

- Use continuous flow reactors for scalability and improved yield consistency .

- Monitor reaction progress via TLC or GC-MS to isolate intermediates and minimize byproducts.

Basic: What spectroscopic techniques confirm the structural identity of this compound, and what diagnostic signals are observed?

Answer:

- ¹H NMR : Cyclopropane protons resonate as a multiplet at δ 0.8–1.2 ppm. The methylene group (CH₂ linked to N) appears as a triplet near δ 2.7–3.0 ppm (J = 6–7 Hz) .

- ¹³C NMR : Cyclopropane carbons appear at δ 8–12 ppm, while the amine-attached CH₂ carbon resonates at δ 45–50 ppm .

- HRMS : The molecular ion [M+H]⁺ for C₇H₁₃N (MW 111.18) should match within 3 ppm error. Example: Calculated 112.1121, Observed 112.1125 .

- FTIR : N-H stretches (primary amine) at 3300–3500 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures .

- Spill Management : Absorb with vermiculite or sand, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C under inert gas to prevent oxidation. Stability tests show decomposition >40°C releases toxic gases (e.g., NOₓ) .

Advanced: How can contradictions in reported biological activities of this compound be resolved?

Answer:

Contradictions in enzyme inhibition or receptor binding data often arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C) across studies .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-validate kinetic parameters (e.g., Kd, IC₅₀) .

Advanced: What computational strategies model the interaction of this compound with target enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with X-ray crystal structures (PDB entries) to predict binding poses. Focus on cyclopropane-induced steric effects .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .

- Validation : Compare computational ΔG values with experimental ΔG from ITC. Mutagenesis studies (e.g., Ala substitution of catalytic residues) confirm predicted binding sites .

Advanced: How does the cyclopropane ring influence metabolic stability and reactivity in physiological environments?

Answer:

- Reactivity : The strained cyclopropane ring increases susceptibility to oxidative metabolism. CYP450 enzymes (e.g., CYP3A4) catalyze ring-opening reactions, forming reactive intermediates .

- Stability Enhancement :

- Deuteration : Replace cyclopropane hydrogens with deuterium to slow CYP-mediated oxidation.

- Formulation : Encapsulate in PEGylated liposomes to prolong plasma half-life (t½ > 6 hrs vs. 1.5 hrs unformulated) .

- Analytical Monitoring : Use LC-MS/MS to quantify metabolites (e.g., cyclopropanol derivatives) in hepatic microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.